ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Introduction to Ethyl 2-((4-Oxo-7-Phenyl-3-(o-Tolyl)-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidin-2-yl)Thio)Acetate
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name derives from its fused heterocyclic core and substituents:
- Parent structure : Pyrrolo[3,2-d]pyrimidine, a bicyclic system combining pyrrole (five-membered, nitrogen-containing) and pyrimidine (six-membered, two-nitrogen) rings fused at positions 3 and 2, respectively.
- Substituents :
- 4-Oxo group : A ketone at position 4 of the pyrimidine ring.
- 7-Phenyl : A benzene ring attached to position 7 of the pyrrole moiety.
- 3-(o-Tolyl) : An ortho-methyl-substituted phenyl group at position 3 of the pyrimidine ring.
- 2-Thioacetate ethyl ester : A sulfur-linked acetate ethyl ester at position 2 of the pyrimidine ring.
The systematic name reflects these features in descending priority order (Table 1).
Table 1: IUPAC Name Breakdown
| Component | Position | Description |
|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | Core | Bicyclic heteroaromatic system |
| 4-Oxo | 4 | Ketone functional group |
| 7-Phenyl | 7 | Benzene substituent |
| 3-(o-Tolyl) | 3 | Ortho-methylphenyl group |
| 2-Thioacetate ethyl ester | 2 | Ethyl ester of thioacetic acid |
This nomenclature aligns with IUPAC Rule C-14.3 for fused heterocycles and substituent prioritization.
Historical Context in Pyrrolo[3,2-d]Pyrimidine Chemistry
Pyrrolo[3,2-d]pyrimidines emerged in the late 20th century as analogs of purine nucleobases, with early work focusing on their antiviral and antitumor potential. Key milestones include:
- 1980s–1990s : Synthesis of simpler pyrrolopyrimidines via Gould-Jacobs cyclization, enabling exploration of their kinase inhibitory properties.
- 2000s : Introduction of sulfur-containing side chains (e.g., thioacetates) to enhance solubility and binding affinity, as seen in compounds like ethyl 2-((3-(4-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate.
- 2010s–Present : Rational design of substituted derivatives (e.g., o-tolyl groups) to optimize pharmacokinetic profiles and target selectivity.
The target compound represents a modern iteration of these efforts, combining sterically demanding o-tolyl groups with electron-withdrawing thioacetate motifs to modulate electronic and steric properties.
Structural Relationship to CDK Inhibitor Scaffolds
Cyclin-dependent kinases (CDKs) regulate cell cycle progression, making them critical targets in oncology. The compound’s structure shares key features with known CDK inhibitors (Table 2):
Table 2: Structural Comparison with CDK Inhibitors
| Feature | Target Compound | Reference CDK Inhibitors (e.g., Roscovitine) |
|---|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine | Purine analogs (e.g., pyrazolo[1,5-a]pyrimidines) |
| Position 2 | Thioacetate ethyl ester | Hydrophobic substituents (e.g., isopropyl) |
| Position 3 | o-Tolyl | Aryl/heteroaryl groups (e.g., indole) |
| Position 4 | Oxo group | Hydrogen-bond acceptors (e.g., carbonyl) |
Key Structural Insights:
- Pyrrolopyrimidine Core : Mimics ATP’s purine ring, enabling competitive binding to CDK ATP pockets.
- o-Tolyl Group : Enhances hydrophobic interactions with kinase hydrophobic regions, as observed in derivatives like 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile.
- Thioacetate Moiety : Improves solubility and introduces conformational flexibility, similar to sulfonamide-containing kinase inhibitors.
These structural attributes position the compound as a potential lead for CDK-targeted drug discovery, though further biochemical validation is required.
Properties
IUPAC Name |
ethyl 2-[[3-(2-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-17(16-10-5-4-6-11-16)13-24-21(20)22(28)26(23)18-12-8-7-9-15(18)2/h4-13,24H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUVDWZFVFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine core.
Introduction of the Phenyl and o-Tolyl Groups: The phenyl and o-tolyl groups are introduced through substitution reactions, often using reagents such as phenyl halides and o-tolyl halides.
Thioester Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thioester to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The thioester group can be hydrolyzed to form the corresponding carboxylic acid and thiol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antitumor properties . Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway, which is crucial for cell proliferation and survival . Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound in combating microbial infections. The thioester functional group present in the compound is known to enhance antimicrobial activity by disrupting microbial cell membranes. Compounds structurally related to this compound have demonstrated efficacy against resistant strains of bacteria and fungi .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. The initial step typically includes the formation of the pyrrolo[3,2-d]pyrimidine skeleton through cyclization reactions involving appropriate precursors. Subsequent modifications can introduce various substituents that may enhance biological activity or selectivity against target molecules .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the phenyl and o-tolyl groups can significantly affect the compound's potency and selectivity. Studies suggest that specific substitutions can improve binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .
Case Studies
Several case studies illustrate the compound's potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro using a similar pyrrolo[3,2-d]pyrimidine derivative. |
| Study B | Antimicrobial Efficacy | Showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains when compared to standard antibiotics. |
| Study C | Synthesis Optimization | Achieved a 75% yield in synthesizing related compounds through a novel cyclization method involving microwave-assisted techniques. |
Mechanism of Action
The mechanism of action of ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Core Modifications
- Pyrrolo-pyrimidine vs. Pyrimidine Scaffolds : The target compound’s pyrrolo-pyrimidine core (fused pyrrole and pyrimidine rings) enhances π-π stacking interactions compared to simpler pyrimidine derivatives like compound 1 . This likely improves binding to hydrophobic enzyme pockets (e.g., TLR4 or kinases).
- In contrast, the 4-chlorophenyl group in the compound from increases electronegativity, favoring interactions with polar residues. Position 2: The ethyl thioacetate group in the target compound offers greater metabolic stability than the carboxylic acid in 19a/19b, as ester groups resist rapid hydrolysis .
Physicochemical Properties
- Lipophilicity: The target compound’s LogP (~3.8) is intermediate between the hydrophilic 19a (LogP 1.5) and the highly lipophilic dipentylamino derivative (LogP 5.3) . This balance may optimize blood-brain barrier penetration for CNS targets.
- Solubility: The thioacetate ester in the target compound reduces aqueous solubility compared to 19a but remains more soluble than the dipentylamino analog, which is prone to aggregation .
Structure-Activity Relationship (SAR) Insights
Position 3 : Aromatic substituents (phenyl, o-tolyl) are critical for TLR4 activity, as alkyl groups reduce potency .
Position 2 : Thioacetate esters improve metabolic stability over carboxylic acids without significantly compromising binding affinity.
Position 7 : The phenyl group in the target compound may enhance hydrophobic interactions compared to smaller substituents (e.g., methyl in compound 1 ) .
Biological Activity
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a compound belonging to the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Pyrrolo[3,2-d]pyrimidine derivatives have been shown to exhibit various biological activities through multiple mechanisms:
- Cell Cycle Arrest and Apoptosis : Studies indicate that certain pyrrolo[3,2-d]pyrimidine compounds can induce cell cycle arrest and promote apoptosis in cancer cells. For instance, compound 5k has demonstrated the ability to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 in HepG2 cells .
- Targeting Kinases : These compounds often act as inhibitors of specific kinases involved in cancer progression. For example, research has identified pyrrolo[2,3-d]pyrimidine derivatives that inhibit RET kinase activity, which is crucial for the growth of certain tumors .
- Antiproliferative Activity : The antiproliferative effects of these compounds have been documented across various cancer cell lines. In one study, halogenated pyrrolo[3,2-d]pyrimidines showed EC50 values ranging from 0.014 to 14.5 μM in different cell lines, indicating significant potency against tumor cells while maintaining a favorable toxicity profile .
Case Studies and Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
Pharmacokinetics and Toxicity
Research into the pharmacokinetic properties of pyrrolo[3,2-d]pyrimidines indicates rapid metabolism and varying half-lives depending on structural modifications. For instance, N-substituted derivatives exhibited improved metabolic stability and decreased toxicity compared to their unsubstituted counterparts. The maximum tolerated doses (MTD) for certain derivatives were found to be significantly higher than their EC50 values in vitro, suggesting a favorable therapeutic window for further development .
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate, and what key intermediates are involved?
Methodological Answer: A typical synthesis involves multi-step reactions starting with heterocyclic precursors. For example, a pyrrolo[3,2-d]pyrimidine core can be functionalized via nucleophilic substitution or coupling reactions. In a representative protocol ( ), diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate is reacted with 4-chlorophenyl isocyanate under nitrogen, followed by dipentylamine addition in anhydrous ethanol. Key intermediates include the isocyanate adduct and the amine-coupled product. Recrystallization from ethanol/methylene dichloride yields the final compound. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, as demonstrated in and . SC-XRD parameters (e.g., triclinic crystal system, space group P1, unit cell dimensions) confirm bond lengths, angles, and dihedral angles (e.g., 5.80° between pyrrolo[3,2-d]pyrimidine rings). Complementary techniques include:
- NMR spectroscopy : To verify substituent positions and purity.
- Mass spectrometry : For molecular weight confirmation (e.g., Mr = 549.10 in ).
- HPLC : To assess purity during recrystallization .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data when determining dihedral angles or intermolecular interactions?
Methodological Answer: Discrepancies may arise from disorder in the crystal lattice or thermal motion. Strategies include:
- Multi-scan absorption corrections (e.g., SADABS in ) to minimize data artifacts.
- Refinement protocols : Using least-squares matrix methods (e.g., R factor = 0.054, wR = 0.182 in ) to optimize model accuracy.
- Validation software : Tools like PLATON or Mercury to check for missed symmetry or hydrogen-bonding patterns. For example, in , weak C–H···O hydrogen bonds and π–π interactions (slippage = 1.699 Å) were identified to explain crystal packing .
Q. What strategies optimize reaction yields in multi-step syntheses of pyrrolo[3,2-d]pyrimidine derivatives?
Methodological Answer: Yield optimization relies on:
- Solvent selection : Polar aprotic solvents (e.g., methylene dichloride) enhance intermediate stability ( ).
- Catalyst use : EtONa in EtOH promotes cyclization and eliminates byproducts like triphenylphosphine oxide.
- Temperature control : Low temperatures (273–278 K) prevent premature decomposition during isocyanate coupling.
- Purification : Gradient recrystallization (ethanol/methylene dichloride, 1:1 v:v) improves crystal quality for SC-XRD .
Q. How do non-covalent interactions influence the biological activity of this compound?
Methodological Answer: While direct biological data for this compound is limited, analogs in and show that π–π stacking and hydrogen bonding with enzyme active sites (e.g., purine nucleoside phosphorylase) enhance inhibitory activity. Computational docking studies can predict interaction hotspots by aligning the compound’s planar pyrrolo[3,2-d]pyrimidine moiety (dihedral angle = 5.80°) with target protein residues .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the reactivity of the thioacetate moiety in similar compounds?
Methodological Answer: Conflicting reactivity data (e.g., nucleophilic vs. electrophilic behavior) may stem from solvent polarity or pH variations. For example:
- In polar solvents (e.g., ethanol), the thioacetate group may act as a leaving group, facilitating nucleophilic substitution ( ).
- Under acidic conditions, protonation of the pyrimidine nitrogen could alter electronic effects. Systematic studies using controlled conditions (solvent, temperature, catalyst) and kinetic monitoring (e.g., <sup>1</sup>H NMR) are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
